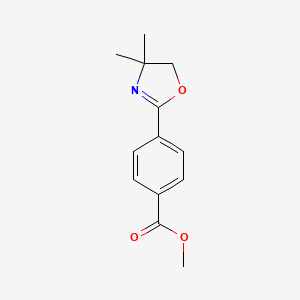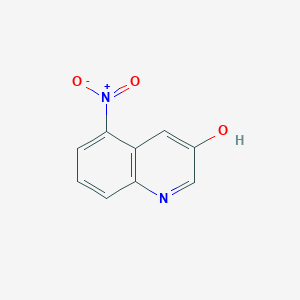
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring, and a 4-chlorophenyl group at the 6th position. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 4th positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .
Applications De Recherche Scientifique
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis in microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-phenylpyrimidine
Uniqueness
Pyrimidine, 2,4-dichloro-6-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H5Cl3N2 |
|---|---|
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
2,4-dichloro-6-(4-chlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H |
Clé InChI |
PVNMNEIRQWTEAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrobromide](/img/structure/B8737572.png)
![2-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8737579.png)






![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)


